
5-磺酰胺尿嘧啶
描述
5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- is a useful research compound. Its molecular formula is C4H5N3O4S and its molecular weight is 191.17 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
5-磺酰胺尿嘧啶,也称为5-嘧啶磺酰胺,1,2,3,4-四氢-2,4-二氧代,是一种合成的抑菌剂 . 它属于一类被称为磺酰胺或磺胺类药物的合成抗生素 . 这些化合物在人和兽医领域都发挥了重要作用 .
癌症治疗
5-取代的尿嘧啶,例如5-卤代尿嘧啶,表现出抗菌活性,并已广泛用于癌症治疗 .
减少环境影响
5-磺酰胺尿嘧啶在天然敏化剂(Rf)存在下,经可见光照射会发生光降解 . 这种敏化光降解可能是减少5-磺酰胺尿嘧啶环境影响的重要工具 .
动力学研究
已经研究了5-磺酰胺尿嘧啶敏化光降解的动力学和机理 . 这些过程的速率常数通过稳态荧光光谱法(对于kQ(1))和激光闪光光解法(对于kQ(3))在MeOH-H2O中测定 .
不同pH下的光降解
在水溶液中,5-磺酰胺尿嘧啶根据介质的pH值呈现不同的形式,其中O2(1 Δg)的参与占主导地位 . 结果表明,5-磺酰胺尿嘧啶在中性环境中通过一个相对有效的过程发生光降解,而在碱性介质中则迅速降解 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1
作用机制
Target of Action
5-Sulfaminouracil, also known as 2,4-dioxo-1H-pyrimidine-5-sulfonamide, is a synthetic bacteriostatic compound . It belongs to the family of sulfa drugs, which are known to inhibit the growth and multiplication of bacteria by preventing the production of folic acid
Mode of Action
It’s known to interact with electronically excited singlet and triplet states of riboflavin (rf), 1rf* and 3rf*, respectively . This interaction leads to the generation of reactive oxygen species, which are involved in the photodegradation of 5-Sulfaminouracil .
Pharmacokinetics
It’s known that some sulfa drugs are poorly metabolized and are excreted unchanged, causing their subsequent incorporation into the environment .
Result of Action
The result of 5-Sulfaminouracil’s action is the inhibition of bacterial growth and multiplication. This is achieved by disrupting the production of folic acid, a critical component for bacterial survival. The compound’s interaction with riboflavin also leads to its photodegradation .
Action Environment
The action of 5-Sulfaminouracil is influenced by environmental factors. For instance, in aqueous solutions where 5-Sulfaminouracil adopts different forms depending on the pH of the medium, the participation of singlet molecular oxygen [O2(1 Δg)] in its photodegradation is predominant . The compound is photodegraded more efficiently in a neutral environment, whereas it is quickly degraded in alkaline media . This suggests that the pH of the environment plays a significant role in the efficacy and stability of 5-Sulfaminouracil.
属性
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,5,10,11)(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRFQWXSVKKJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066144 | |
| Record name | 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17017-91-3 | |
| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17017-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Sulfaminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Sulfaminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-SULFAMINOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX6RLP2IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How effectively can 5-Sulfaminouracil be removed from water through photodegradation?
A: Research indicates that 5-Sulfaminouracil can be effectively degraded in water using visible light irradiation in the presence of riboflavin, a natural photosensitizer. [] This process generates reactive oxygen species, primarily singlet molecular oxygen (O2(1Δg)), which play a significant role in degrading the compound. Notably, the degradation is more efficient in alkaline environments (pH 12) compared to neutral pH conditions. [] This suggests that manipulating the pH of the water can enhance the photodegradation process, offering a potential solution for removing this bacteriostatic from water sources.
Q2: What computational methods are used to study 5-Sulfaminouracil and related compounds?
A: Computational chemistry techniques like Density Functional Theory (DFT) are employed to investigate the properties of 5-Sulfaminouracil and similar compounds. [] Studies utilize basis sets like B3LYP/6-31+G(d,p) and B3LYP/6-311+G(2d,p) to calculate various molecular properties, including NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and UV-Vis absorption spectra. [] These calculations provide valuable insights into the compound's structure, electronic properties, and potential reactivity. Additionally, computational tools are utilized to predict pharmacokinetic properties, drug likeness, and bioactivity scores, which are essential for understanding the compound's behavior in biological systems. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


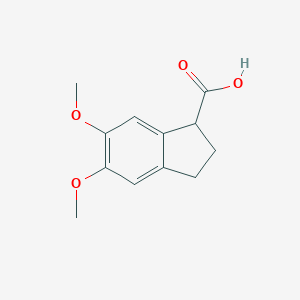
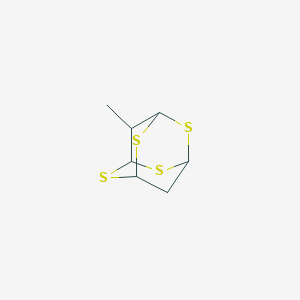
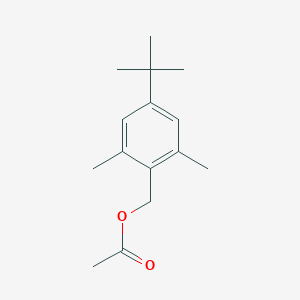


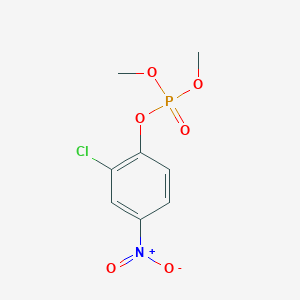
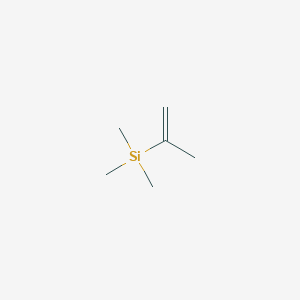


![2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B101596.png)
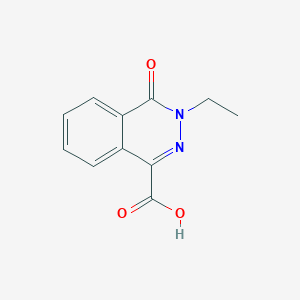

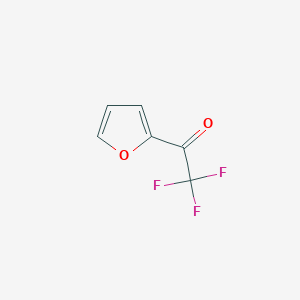
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
